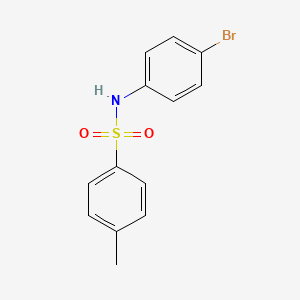

N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFVUXANOZLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954509 | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32857-48-0 | |

| Record name | p-Toluenesulfonanilide, 4'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of N-(4-Bromophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide for Professionals

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. This N-aryl sulfonamide is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures.[1] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices. All methodologies are supported by spectroscopic data and authoritative references to ensure reproducibility and scientific integrity.

Introduction and Strategic Importance

N-aryl sulfonamides are a cornerstone structural motif in modern pharmacology, present in a wide array of FDA-approved drugs.[1] Their prevalence is due to their ability to mimic the transition state of peptide hydrolysis, act as stable hydrogen bond donors/acceptors, and enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] this compound, the subject of this guide, is of particular interest. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.

This guide will detail the direct tosylation of 4-bromoaniline, a robust and scalable synthetic route. It will then establish a full characterization workflow to confirm the compound's identity and purity, a non-negotiable step in any research or development pipeline.

Synthesis Methodology: The Tosylation of 4-Bromoaniline

The synthesis proceeds via a nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). The reaction is driven to completion by the inclusion of a base to neutralize the hydrochloric acid byproduct.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |

| 4-Bromoaniline | C₆H₆BrN | 172.03 | Starting Material | Commercially available.[5] Purity should be >98%. |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Reagent | Moisture-sensitive. Store in a desiccator. |

| Pyridine | C₅H₅N | 79.10 | Base & Solvent | Anhydrous grade is essential. Neutralizes HCl.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent (Optional) | Anhydrous grade. Can be used for better solubility.[4] |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Work-up | To remove excess pyridine. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Recrystallization Solvent | Reagent grade. |

| Deionized Water | H₂O | 18.02 | Work-up & Recrystallization |

Reaction Scheme

Caption: Reaction scheme for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.00 eq, e.g., 4.65 mmol, 0.80 g) in anhydrous pyridine (3.00 eq, e.g., 13.95 mmol, 1.1 mL). If solubility is an issue, anhydrous DCM (~30 mL) can be used as the primary solvent with pyridine added as the base.[4]

-

Reagent Addition: To the stirring solution, add p-toluenesulfonyl chloride (1.1 eq, e.g., 5.12 mmol, 0.97 g) portion-wise over 10-15 minutes. The addition is mildly exothermic; for larger-scale reactions, an ice bath is recommended to maintain room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product will have an Rf value between that of the two starting materials.

-

Work-up and Isolation: Once the reaction is complete (as judged by TLC), pour the reaction mixture into approximately 100 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.[6]

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual pyridine and salts, followed by a small amount of cold ethanol.

-

Purification by Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil until all the solid dissolves.[7][8] If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is achieved. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the pure crystalline product by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight. A typical yield is 85-95%.

Comprehensive Characterization

Characterization is essential to confirm the structural identity and assess the purity of the synthesized this compound.

Overall Characterization Workflow

Caption: Standard workflow from purification to characterization.

Physicochemical Properties

-

Appearance: Pale yellow or white solid.[9]

-

Melting Point (MP): The purified compound should exhibit a sharp melting point. The expected range is 146-148 °C .[9] A broad melting range would indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry. Samples should be prepared by dissolving ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy (400 MHz, CDCl₃) : The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d, J = 7.6 Hz | 2H | H-2', H-6' (Tosyl) |

| ~7.29 | d, J = 8.0 Hz | 2H | H-3', H-5' (Tosyl) |

| ~7.21 | d, J = 8.0 Hz | 2H | H-2, H-6 (Bromophenyl) |

| ~6.99 | d, J = 8.0 Hz | 2H | H-3, H-5 (Bromophenyl) |

| ~7.73 | s (broad) | 1H | N-H |

| ~2.35 | s | 3H | -CH₃ |

| Data sourced from supporting information provided by The Royal Society of Chemistry.[9] |

¹³C NMR Spectroscopy (100 MHz, CDCl₃) : The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~144.0 | C-4' (Tosyl) |

| ~136.5 | C-1' (Tosyl) |

| ~136.0 | C-1 (Bromophenyl) |

| ~132.5 | C-3, C-5 (Bromophenyl) |

| ~129.8 | C-3', C-5' (Tosyl) |

| ~127.3 | C-2', C-6' (Tosyl) |

| ~122.9 | C-2, C-6 (Bromophenyl) |

| ~119.5 | C-4 (Bromophenyl) |

| ~21.6 | -CH₃ |

| Assignments based on typical values and data from similar structures.[9][10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The sample can be analyzed as a solid using an ATR accessory.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3265 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2940 | Weak | Methyl C-H stretch |

| ~1590 | Strong | Aromatic C=C stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1155 | Strong | Symmetric SO₂ stretch |

| Characteristic sulfonamide peaks are in bold. Data referenced from similar tosylamides.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. Using Electrospray Ionization (ESI) is common.

-

Molecular Formula: C₁₃H₁₂BrNO₂S

-

Molecular Weight: 326.21 g/mol

-

Expected m/z: The key diagnostic feature will be the isotopic pattern of bromine. The mass spectrum will show two major peaks for the molecular ion:

-

[M]⁺ at m/z ≈ 325.98 (corresponding to the ⁷⁹Br isotope)

-

[M+2]⁺ at m/z ≈ 327.98 (corresponding to the ⁸¹Br isotope)

-

-

Isotopic Ratio: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive signature for the presence of one bromine atom.

Safety and Handling

-

4-Bromoaniline: Toxic upon ingestion and skin contact. It is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

-

p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. It reacts with water, so it must be handled in a dry environment. Always use in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

DCM: Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

Conclusion

This guide outlines a reliable and efficient protocol for the synthesis and comprehensive characterization of this compound. By following the detailed steps for synthesis, purification, and the multi-technique characterization workflow (NMR, FT-IR, MS, and MP), researchers can confidently produce and validate this key chemical intermediate. The causality-driven explanations for procedural choices are intended to empower scientists to not only replicate this process but also to adapt and troubleshoot similar synthetic challenges, thereby accelerating research and development in medicinal chemistry and related fields.

References

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved January 7, 2026, from [Link]

-

Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Retrieved January 7, 2026, from [Link]

-

N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. (n.d.). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved January 7, 2026, from [Link]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved January 7, 2026, from [Link]

-

4-amino-N-(4-bromophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 7, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

-

Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 7, 2026, from [Link]

-

4-Bromoaniline. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved January 7, 2026, from [Link]

-

4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Home Page [chem.ualberta.ca]

- 9. rsc.org [rsc.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Foreword: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its prevalence in a myriad of therapeutic agents stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to antibacterial properties. Beyond this classical role, the sulfonamide moiety is a versatile scaffold capable of engaging in strong hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets.[1][2] The compound N-(4-Bromophenyl)-4-methylbenzenesulfonamide incorporates this key functional group, making a thorough understanding of its physicochemical properties essential for its potential applications in drug discovery and materials engineering. This guide provides a comprehensive analysis of its synthesis, structural characterization, and key physicochemical attributes.

Molecular Identity and Structural Elucidation

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 32857-48-0[3] |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Molecular Weight | 326.21 g/mol |

| Appearance | Pale yellow solid[4][5] |

Structural Representation

The molecular architecture of this compound consists of a central sulfonamide linkage connecting a 4-bromophenyl group and a 4-methylphenyl (tolyl) group.

2D Structure:

Caption: 2D chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar sulfonamides.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in pyridine (10-20 mL).

-

Addition of Reagent: To the stirred solution, gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).

-

Reaction: The mixture is stirred under reflux for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then quenched by pouring it into ice-cold water.

-

Isolation: A precipitate will form, which is then collected by filtration under reduced pressure on a sintered funnel.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as acetonitrile to afford the pure this compound as a solid.

Physicochemical Characterization

Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [4][5] |

| Melting Point | 146-148 °C | [4][5] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

¹H NMR Spectral Data (400 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d, J = 8.4 Hz | 2H | Aromatic protons ortho to the SO₂ group |

| 7.34 | d, J = 8.8 Hz | 2H | Aromatic protons meta to the Br group |

| 7.24 | d, J = 8.3 Hz | 2H | Aromatic protons meta to the SO₂ group |

| 7.06 | s | 1H | N-H proton |

| 6.96 | d, J = 8.8 Hz | 2H | Aromatic protons ortho to the Br group |

| 2.38 | s | 3H | Methyl group protons (-CH₃) |

¹³C NMR Spectral Data (101 MHz, CDCl₃): [4]

| Chemical Shift (δ, ppm) | Assignment |

| 144.35 | Quaternary carbon attached to the SO₂ group |

| 135.77 | Quaternary carbon of the bromophenyl ring attached to the N |

| 135.73 | Aromatic carbons |

| 132.48 | Aromatic carbons |

| 132.16 | Aromatic carbons |

| 129.93 | Aromatic carbons |

| 127.36 | Aromatic carbons |

| 123.18 | Quaternary carbon attached to the Br |

| 21.71 | Methyl carbon (-CH₃) |

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol for FT-IR Analysis:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[6]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[6]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H stretch | Sulfonamide (N-H) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1340 | Asymmetric SO₂ stretch | Sulfonyl (S=O) |

| ~1160 | Symmetric SO₂ stretch | Sulfonyl (S=O) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1100-1000 | C-N stretch | |

| ~600-500 | C-Br stretch |

Crystal Structure and Solid-State Properties

Expected Structural Features:

-

Molecular Conformation: The geometry around the sulfur atom is expected to be a distorted tetrahedron. The two aromatic rings are not coplanar, with a significant torsion angle between the phenyl and tolyl rings.[1]

-

Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H group of the sulfonamide as a hydrogen bond donor and the sulfonyl oxygens as acceptors. C-H···O and C-H···π interactions may also play a role in the supramolecular assembly.[1]

Caption: Key intermolecular hydrogen bonding in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K).[7]

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of the compound.

Expected Thermal Behavior:

-

DSC: A sharp endothermic peak corresponding to its melting point (around 146-148 °C) is expected. The absence of other thermal events before melting would indicate a stable crystalline form.

-

TGA: As a crystalline solid with a relatively high melting point, this compound is expected to be thermally stable up to its melting point and beyond. Decomposition would likely occur at higher temperatures.

General Protocol for Thermal Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.

-

Instrumentation: A TGA/DSC instrument is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.

Solubility

The solubility of a compound is a critical parameter, especially in the context of drug development. The structure of this compound, with its two aromatic rings, suggests it will be poorly soluble in water but soluble in common organic solvents.

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be low due to the predominantly non-polar nature of the molecule.

-

Organic Solubility: Expected to be soluble in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities is chosen.

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in available experimental data and established scientific principles. The synthetic route is well-defined, and the structural features have been elucidated through spectroscopic analysis, with further insights from crystallographic studies of related compounds. The presented protocols offer a framework for the consistent and reliable characterization of this and similar sulfonamide derivatives. This foundational knowledge is indispensable for researchers and scientists aiming to explore the potential of this compound in medicinal chemistry and materials science.

References

-

Al-Masoudi, N. A., Al-Salihi, N. A., & Jaber, K. M. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(10), 2538. [Link]

-

Supporting Information for: Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. (n.d.). Royal Society of Chemistry. [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). [Link]

-

Thirumarai, R., & Kumar, R. (2016). Structural and Theoretical Investigation of N'-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method. Oriental Journal of Chemistry, 32(4), 2115-2126. [Link]

-

ResearchGate. (n.d.). The crystal packing in 4-bromo-N-propylcarbamoyl)benzenesulfonamide... [Link]

-

Bookwala, M., Shi, J., Buckner, I. S., Bates, S., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1120–1124. [Link]

-

PubChem. (n.d.). N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. [Link]

-

ResearchGate. (n.d.). Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. [Link]

-

Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

-

PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. [Link]

-

Rodrigues Vinola, Z., Sreenivasa, S., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. International Journal of ChemTech Research, 7(2), 896-902. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 32857-48-0 | this compound | MFCD00444460. [Link]

Sources

An In-depth Technical Guide to N-(4-Bromophenyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-4-methylbenzenesulfonamide, a significant chemical compound with potential applications in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed chemical data, synthesis protocols, spectral analysis, and safety information.

Core Chemical Identity and Properties

This compound is a sulfonamide derivative characterized by a bromophenyl group attached to a tosyl moiety. Its unique structural features make it a compound of interest in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

The molecular structure of this compound is depicted below, illustrating the key functional groups.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 32857-48-0[1] |

| Molecular Formula | C13H12BrNO2S[1] |

| Molecular Weight | 326.21 g/mol [1] |

| IUPAC Name | This compound |

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is crucial for handling, storage, and application of the compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid[1] | [1] |

| Melting Point | 146-148 °C | [2] |

| Purity | 97% | [1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of a substituted aniline with a sulfonyl chloride.

Synthetic Protocol

A general and reliable method for the synthesis of related sulfonamides involves the reaction of an amino compound with a sulfonyl chloride in the presence of a base. For a similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the following protocol has been reported:

Step-by-Step Synthesis:

-

Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).

-

Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).

-

Stir the mixture under reflux for 2 hours.

-

Quench the reaction with ice-cold water.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from acetonitrile to obtain the pure compound.[3]

This protocol can be adapted for the synthesis of this compound by substituting the starting aniline.

Caption: General workflow for the synthesis of N-arylsulfonamides.

Spectral Data

Table 3: NMR Spectral Data for a Related Compound [2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| 7.73 | s | ||

| 7.70 | d | 7.6 | |

| 7.29 | d | 8.0 | |

| 7.21 | d | 8.0 | |

| 6.99 | d | 8.0 | |

| 2.35 | s | ||

| ¹³C NMR | 143.9, 136.6, 136.0, 129.7, 129.3, 122.5, 121.2, 21.5 |

Note: The ¹³C NMR data is presented as a list of chemical shifts as detailed in the source.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general safety precautions for related brominated and sulfonamide compounds should be strictly followed.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][6]

-

Handling: Avoid contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly.[5][6]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

First-Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes.[5]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.[5]

Potential Applications and Research Directions

Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif present in this compound suggests its potential utility in several areas of research and development.

Medicinal Chemistry

Sulfonamides are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and antimalarial activities.[7] The bromo- and tosyl-substituents on the phenyl rings of the title compound can influence its lipophilicity and electronic properties, which are key determinants of biological activity. Further research could explore its potential as an inhibitor of various enzymes or receptors.

Synthetic Intermediate

The bromine atom on the phenyl ring serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[8][9] This makes this compound a valuable starting material for the synthesis of more complex molecules with desired functionalities.

Caption: Potential applications of this compound.

Conclusion

This compound is a compound with significant potential, underpinned by its defined chemical properties and versatile reactivity. This guide has provided a detailed overview of its identity, synthesis, characterization, and safety considerations. The insights into its potential applications in medicinal chemistry and as a synthetic intermediate are intended to support and inspire further research and development efforts in these fields.

References

-

Hoffman Fine Chemicals Pty Ltd. CAS 32857-48-0 | this compound | MFCD00444460. [Link]

-

Mphahlele, M. J., et al. "Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities." Molecules, vol. 22, no. 11, 2017, p. 1876. [Link]

-

The Royal Society of Chemistry. "Supporting information: - The Royal Society of Chemistry." [Link]

-

Khan, S., et al. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach." Molecules, vol. 27, no. 14, 2022, p. 4434. [Link]

-

Semantic Scholar. "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a." [Link]

Sources

Spectroscopic and Structural Elucidation of N-(4-Bromophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Introduction

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in synthetic and medicinal chemistry. The presence of the tosyl (4-methylbenzenesulfonyl) group and a brominated aromatic ring imparts specific chemical properties that are valuable in various applications, including as a synthetic intermediate and for biological screening. Accurate structural confirmation and purity assessment are paramount for any scientific investigation involving this compound. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering not just data, but a framework for interpretation and methodological best practices.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The key to this process is to dissect the molecule into its constituent parts and predict how each will manifest in the resulting spectra.

Caption: A conceptual workflow for the spectroscopic analysis of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton map of the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Caption: Molecular structure with proton numbering for NMR assignment.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.73 | s | 1H | NH |

| 7.70 | d, J=7.6 Hz | 2H | H-2', H-6' (protons ortho to SO₂) |

| 7.29 | d, J=8.0 Hz | 2H | H-3, H-5 (protons ortho to Br) |

| 7.21 | d, J=8.0 Hz | 2H | H-2, H-6 (protons ortho to NH) |

| 6.99 | d, J=8.0 Hz | 2H | H-3', H-5' (protons meta to SO₂) |

| 2.35 | s | 3H | CH₃ |

Data sourced from supporting information provided by The Royal Society of Chemistry.[1]

Expert Interpretation:

-

The downfield singlet at 7.73 ppm is characteristic of the sulfonamide N-H proton, which is acidic and often appears as a broad or sharp singlet depending on the solvent and concentration.

-

The two doublets at 7.70 ppm and 6.99 ppm, each integrating to 2H, represent the classic AA'BB' system of a para-substituted benzene ring from the tosyl group. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') are deshielded and appear further downfield than the protons meta to it (H-3', H-5').

-

Similarly, the doublets at 7.29 ppm and 7.21 ppm constitute the AA'BB' system of the 4-bromophenyl ring. The protons ortho to the bromine atom (H-3, H-5) and those ortho to the sulfonamide nitrogen (H-2, H-6) are clearly resolved.

-

The sharp singlet at 2.35 ppm, integrating to 3H, is unambiguously assigned to the methyl protons of the tosyl group.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 144.2 | C-4' (C-CH₃) |

| 135.9 | C-1' (C-SO₂) |

| 135.7 | C-1 (C-NH) |

| 132.3 | C-3, C-5 (CH ortho to Br) |

| 129.8 | C-3', C-5' (CH meta to SO₂) |

| 127.3 | C-2', C-6' (CH ortho to SO₂) |

| 122.9 | C-2, C-6 (CH ortho to NH) |

| 118.3 | C-4 (C-Br) |

| 21.6 | CH₃ |

Data sourced from supporting information provided by The Royal Society of Chemistry.[1]

Expert Interpretation:

-

The spectrum displays nine distinct carbon signals, consistent with the molecular structure's symmetry.

-

The quaternary carbons (those without attached protons) are readily identified. C-4' (attached to the methyl group) and C-1' (attached to the sulfonyl group) are in the expected downfield region for aromatic carbons. C-1 and C-4, the carbons attached to the nitrogen and bromine atoms respectively, are also clearly visible.

-

The signals for the protonated aromatic carbons appear in the typical range of 120-135 ppm.

-

The upfield signal at 21.6 ppm is characteristic of the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy

General Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to ensure a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Data and Expert Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250 | N-H stretch | Sulfonamide (R-SO₂-NH-R') |

| ~3100-3000 | C-H stretch (aromatic) | Aryl C-H |

| ~2950-2850 | C-H stretch (aliphatic) | Methyl (CH₃) |

| ~1350-1320 | SO₂ asymmetric stretch | Sulfonyl (SO₂) |

| ~1170-1150 | SO₂ symmetric stretch | Sulfonyl (SO₂) |

| ~1590, ~1480 | C=C stretch in-ring (aromatic) | Aromatic Rings |

| ~1090 | C-Br stretch | Aryl Bromide |

Expert Interpretation:

-

The most characteristic peaks for this molecule are expected to be the strong absorptions from the sulfonyl (SO₂) group. The asymmetric stretch typically appears around 1350-1320 cm⁻¹ and the symmetric stretch around 1170-1150 cm⁻¹. The presence of both strong bands is a key indicator of the sulfonamide functional group.

-

A moderately sharp peak is anticipated around 3250 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide.

-

Absorptions for the aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

The fingerprint region (below 1600 cm⁻¹) will contain characteristic C=C stretching bands for the two aromatic rings and a C-Br stretching vibration, expected around 1090 cm⁻¹.

Mass Spectrometry (MS)

General Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode ([M+H]⁺) or negative mode ([M-H]⁻) are both plausible.

-

Scan over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 100-500).

-

Predicted MS Data and Expert Interpretation

Molecular Formula: C₁₃H₁₂BrNO₂S Molecular Weight: 326.21 g/mol

Expert Interpretation:

-

Molecular Ion Peak: The most critical observation will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion: one for [C₁₃H₁₂⁷⁹BrNO₂S] and one for [C₁₃H₁₂⁸¹BrNO₂S].

-

In positive ion mode ([M+H]⁺), these would appear at approximately m/z 327.0 and 329.0.

-

In negative ion mode ([M-H]⁻), they would be at m/z 325.0 and 327.0.

-

-

Major Fragmentation Pathways:

-

A primary fragmentation would be the cleavage of the S-N bond, which could lead to the formation of the 4-methylbenzenesulfonyl cation (m/z 155) and the 4-bromoaniline radical cation (m/z 171/173).

-

Loss of the SO₂ group (64 Da) from the 4-methylbenzenesulfonyl fragment would yield the tolyl cation (m/z 91), a very common and stable fragment.

-

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. While ¹H and ¹³C NMR data robustly define the carbon-hydrogen framework and atom connectivity, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive marker. This guide outlines the expected spectroscopic signatures and provides the procedural framework necessary for researchers to confidently verify the structure and purity of this important chemical entity.

References

[2] Royal Society of Chemistry. (2016). Supporting Information for [Article Title Redacted for Generality]. [Online]. Available: [Link]. (Note: This is a representative link format based on the search result, the original article title is not specified in the provided snippet).[1]

Sources

A Technical Guide to the Crystal Structure Analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Abstract

This guide provides an in-depth technical overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction analysis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, validates the integrity of the structural data, and contextualizes the findings within the broader field of medicinal chemistry. We will explore the journey from crystal synthesis to the elucidation of complex intermolecular interactions, underscoring the pivotal role of structural analysis in understanding molecular behavior and informing rational drug design.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, from antibiotics to diuretics and anticonvulsants.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and their ability to form specific intermolecular interactions with protein targets.[2][3] this compound is a representative member of this class, featuring two aromatic rings bridged by a sulfonamide linkage. Understanding its solid-state conformation and the non-covalent forces that govern its crystal packing is crucial for predicting its physicochemical properties, such as solubility and stability, and for designing more effective analogues.[1][4]

Crystal structure analysis, particularly through single-crystal X-ray diffraction (SC-XRD), offers an unambiguous determination of a molecule's atomic arrangement in the solid state.[5][6] This technique provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the supramolecular architecture.[7][8] For drug development professionals, this information is invaluable, as even subtle polymorphic changes can profoundly impact a drug's bioavailability and efficacy.[1]

Experimental Workflow: From Synthesis to High-Quality Diffraction Data

The journey to a refined crystal structure is a multi-step process where precision at each stage is paramount for a reliable outcome. The workflow outlined below represents a validated system for obtaining high-quality crystallographic data.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.[9][10]

Protocol for Synthesis:

-

Dissolve 4-bromoaniline (1.0 eq) in pyridine (10-15 mL).

-

Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude solid, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are essential.[11] The slow evaporation method is often effective for molecules of this type.

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile or ethyl acetate) to create a saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor for the formation of well-defined, transparent crystals. Select a crystal of appropriate size (typically 0.1-0.3 mm) for mounting.[12]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The goal of data collection is to measure the intensities of a large number of diffracted X-ray beams from the crystal.[5] This process provides the raw data from which the electron density map, and subsequently the atomic structure, will be derived.

Protocol for Data Collection:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and cryoprotectant oil.[8] This assembly is then placed on the diffractometer.

-

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source and a sensitive detector.[8]

-

Data Collection Strategy: The crystal is rotated through a series of orientations while being irradiated with X-rays.[12] The positions and intensities of the diffracted spots are recorded for each orientation. This comprehensive data set is crucial for an accurate structure solution.

Sources

- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of long-range intermolecular interactions in discovery of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intermolecular interaction: Significance and symbolism [wisdomlib.org]

- 4. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pulstec.net [pulstec.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. fiveable.me [fiveable.me]

Technical Guide: A Senior Application Scientist's Approach to Determining the Solubility of N-(4-Bromophenyl)-4-methylbenzenesulfonamide in Common Organic Solvents

Executive Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the compound N-(4-Bromophenyl)-4-methylbenzenesulfonamide. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical whitepaper detailing the theoretical underpinnings and experimental protocols necessary to generate reliable and reproducible solubility profiles. The core focus is on the equilibrium shake-flask method, coupled with robust analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. We delve into the causality behind experimental design, from solvent selection based on polarity and Hansen Solubility Parameters to the validation of analytical methods, ensuring a scientifically sound approach to this critical physicochemical characterization.

Introduction: The Central Role of Solubility

This compound (CAS: 32857-48-0) is a sulfonamide derivative with a molecular structure suggesting its potential utility in medicinal chemistry and materials science. The molecule comprises a bromophenyl group and a tolyl group linked by a sulfonamide bridge, giving it a semi-rigid, non-polar character with hydrogen-bonding capabilities.

The solubility of an active compound is a cornerstone of its application profile. In drug development, it dictates bioavailability, formulation strategies, and dosage forms. In process chemistry, solubility governs the choice of reaction media, purification methods like recrystallization, and ultimately, process efficiency and yield. Therefore, a thorough understanding of this compound's behavior in various organic solvents is not merely academic but a prerequisite for its practical application.

This guide will provide the scientific logic and actionable protocols to systematically measure and interpret the solubility of this compound.

Theoretical Principles of Solubility

A robust experimental plan is built upon a solid theoretical foundation. The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for scientific rigor.

Solvent Polarity and Classification

Organic solvents are typically classified based on their polarity, which is a measure of their dielectric constant and dipole moment. For this compound, we can predict its general behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the two aromatic rings, the compound has significant non-polar character. It is expected to have some solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may be effective at solvating the sulfonamide group. Good solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen and nitrogen atoms of the sulfonamide group can act as hydrogen bond acceptors, suggesting moderate to good solubility.

The following table provides a reference for solvent selection, listing common solvents arranged by increasing polarity index.[1]

Table 1: Properties of Common Organic Solvents

| Solvent | Polarity Index (P') | δd (Dispersion) | δp (Polar) | δh (H-bonding) |

|---|---|---|---|---|

| Hexane | 0.1 | 14.9 | 0.0 | 0.0 |

| Toluene | 2.4 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 3.1 | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 4.0 | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | 4.4 | 15.8 | 5.3 | 7.2 |

| Acetone | 5.1 | 15.5 | 10.4 | 7.0 |

| Methanol | 5.1 | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 5.8 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 18.4 | 16.4 | 10.2 |

| Water | 10.2 | 15.5 | 16.0 | 42.3 |

Hansen Solubility Parameters (HSP) are in MPa⁰⁵. Data compiled from multiple sources.[2][3][4]

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) refine the "like dissolves like" concept by breaking down a substance's total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of a solute (our compound) and a solvent can be calculated:

Ra = sqrt[ 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² ]

A smaller Ra value indicates a higher likelihood of dissolution. While the exact HSP for this compound are not published, by determining its solubility in a range of solvents with known HSPs, one can experimentally estimate the compound's HSP, providing powerful predictive capabilities for future solvent screening.[6]

Caption: Hansen Solubility Parameter (HSP) concept diagram.

Experimental Determination of Equilibrium Solubility

The gold standard for determining solubility is the equilibrium (or shake-flask) solubility method . This method ensures that the solvent is truly saturated with the solute, providing a thermodynamically stable value.[7][8]

Overall Experimental Workflow

The process is systematic, ensuring that each step is controlled and validated to produce trustworthy data.

Caption: The 5-stage workflow for equilibrium solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be self-validating by including a time-point check to confirm equilibrium.

-

Preparation:

-

Add an excess of solid this compound to several screw-capped glass vials (e.g., 20 mg into 4-mL vials). The excess is critical to ensure saturation is reached and maintained.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to each vial.

-

Prepare at least three replicates for each solvent. Prepare an additional set of vials for a later time point (e.g., 48h or 72h) to confirm equilibrium.[9]

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm).

-

Allow the samples to equilibrate for a set period, typically 24 to 48 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.[10]

-

-

Phase Separation:

-

After the initial equilibration period (e.g., 24h), remove the vials and allow them to stand at the same constant temperature for 2-4 hours to let undissolved solids settle.

-

Carefully draw the supernatant using a pipette and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step is crucial to remove all particulate matter, which would otherwise lead to erroneously high results.

-

Causality Check: The filter must be validated for non-binding of the analyte. A quick check involves filtering a standard solution of known concentration and verifying that the concentration does not decrease.

-

-

Confirmation of Equilibrium:

-

Return the remaining vials (from step 1) to the shaker for an additional 24 hours (total 48h or 72h).

-

Repeat the phase separation (step 3) for these samples.

-

Analyze the samples from both time points. Equilibrium is confirmed if the measured concentrations are statistically identical (e.g., within ±5%).[9]

-

-

Quantification:

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see Section 4).

-

Determine the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Quantitative Analysis Protocols

Accurate quantification is the bedrock of reliable solubility data. The choice of method depends on the compound's properties, expected concentration range, and available instrumentation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity, sensitivity, and accuracy. It can separate the analyte from any potential impurities or degradants.

Protocol for HPLC Analysis:

-

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a logical starting point due to the non-polar nature of the analyte.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice. Start with an isocratic elution (e.g., 70:30 ACN:Water) and optimize for a sharp, symmetric peak with a retention time of 3-7 minutes.[11][12] A small amount of acid (e.g., 0.1% trifluoroacetic acid) can be added to both phases to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to a wavelength of maximum absorbance for the compound (determine this by running a UV scan, likely around 254-270 nm).

-

-

Calibration Curve (Self-Validation):

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected sample concentrations.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression. The calibration is valid if the correlation coefficient (r²) is >0.999.[13][14]

-

-

Sample Analysis:

-

Inject the diluted filtrate samples.

-

Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility in the original solvent.

-

Method 2: UV-Vis Spectrophotometry

This method is faster and simpler than HPLC but is less specific. It is suitable if the compound has a strong chromophore and if no interfering impurities are present.

Protocol for UV-Vis Analysis:

-

Determine Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the compound in the solvent of interest.

-

Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.

-

-

Calibration Curve:

-

Using the same stock solution as for HPLC, prepare a series of at least five calibration standards in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.

-

Plot absorbance versus concentration. The relationship should be linear and obey the Beer-Lambert Law (r² > 0.995).[15]

-

-

Sample Analysis:

-

Measure the absorbance of the appropriately diluted filtrate.

-

Use the calibration curve's regression equation to calculate the concentration.

-

Multiply by the dilution factor to determine the final solubility.

-

Note: For sulfonamides lacking a primary aromatic amine, the classic Bratton-Marshall colorimetric method is not directly applicable without a preceding chemical modification (e.g., hydrolysis) to generate such a group, making direct UV or HPLC analysis more straightforward for this specific compound.[16][17]

Data Interpretation and Presentation

The final solubility values should be reported in standard units for easy comparison.

Table 2: Example Solubility Data for this compound at 25°C

| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Classification |

|---|---|---|---|---|

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Water | 10.2 | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Molecular Weight of C₁₃H₁₂BrNO₂S = 326.21 g/mol

Interpreting this data involves correlating the experimental values with the theoretical principles discussed in Section 2. For instance, one would expect higher solubility in solvents like acetone and ethyl acetate, where the HSP distance (Ra) is likely small.

Safety and Handling

As a Senior Application Scientist, safety is paramount. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

This compound: While a specific, comprehensive safety data sheet (SDS) is not widely available, related compounds and general chemical safety principles apply. The compound should be treated as potentially harmful if swallowed and a skin/eye irritant.[18][19][20] Avoid inhalation of dust and direct contact with skin and eyes.

-

Organic Solvents: All organic solvents used are flammable and have specific health hazards. Refer to the manufacturer's SDS for each solvent before use. Pay particular attention to the hazards of dichloromethane (suspected carcinogen) and flammable ethers.

Conclusion

This guide has outlined a robust, first-principles approach to characterizing the solubility of this compound. By combining the thermodynamically sound shake-flask method with specific and validated analytical techniques like HPLC, researchers can generate the high-quality, reliable data essential for informed decision-making in process development, formulation, and further scientific investigation. The emphasis on understanding the "why" behind experimental choices—from solvent selection to analytical validation—ensures that the resulting data is not just a number, but a meaningful piece of the compound's overall physicochemical profile.

References

-

A. Anastasopoulou, et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. School of Chemical Engineering, National Technical University of Athens. Retrieved from [Link]

-

A. Kumar, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7205. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Honeywell. Retrieved from [Link]

-

S. Ait Errayess, et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 100-106. Retrieved from [Link]

-

M. K. Wozniak, et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6598. Retrieved from [Link]

-

M. K. Wozniak, et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

S. Ait Errayess, et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 100-106. Retrieved from [Link]

-

V. Goulas, et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. Retrieved from [Link]

-

A. Frontier. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

S. S. J. Schyrr, et al. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V2. Retrieved from [Link]

-

S. Singh, et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12, 4516-4526. Retrieved from [Link]

-

A. Klimowicz. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods and Findings in Experimental and Clinical Pharmacology, 10(5), 331-336. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 32857-48-0 | this compound. Retrieved from [Link]

-

J. Xiong, et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

M. Kurt, et al. (2021). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

S. Ait Errayess. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. SciSpace. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 32857-48-0 | this compound | MFCD00444460. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Retrieved from [Link]

Sources

- 1. organometallics.it [organometallics.it]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. imeko.info [imeko.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hoffmanchemicals.com [hoffmanchemicals.com]

- 19. aksci.com [aksci.com]

- 20. 32857-48-0|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Biological Activities of Sulfonamide Derivatives

Executive Summary

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, this "privileged scaffold" has been incorporated into a vast array of therapeutic agents.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions within biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of sulfonamide derivatives, moving beyond their classic antibacterial role to cover their applications in oncology, virology, and the treatment of inflammatory, neurological, and metabolic disorders. For each area, we will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present field-proven experimental workflows for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the sulfonamide scaffold in creating next-generation therapeutics.

The Sulfonamide Scaffold: A Privileged Moiety in Medicinal Chemistry

Historical Perspective: From Prontosil to Modern Therapeutics

The era of chemotherapy was effectively launched with the discovery that Prontosil, a sulfonamide-containing dye, could cure streptococcal infections in vivo.[2] It was later determined that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This finding unleashed a torrent of research, leading to the development of numerous "sulfa drugs" and cementing the sulfonamide group's importance.[1] While their use as standalone antibiotics has waned due to resistance, the scaffold has been repurposed to create diuretics, antivirals, anti-inflammatory agents, and more, demonstrating its enduring value.[1][2][4]

Core Chemical Structure and Target Interactions

The core sulfonamide structure consists of a sulfonyl group doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom. The acidic nature of the proton on the nitrogen and the tetrahedral geometry around the sulfur atom are critical for its biological activity. The SO₂NH₂ group is a potent hydrogen bond donor and acceptor and can act as a zinc-binding group (ZBG) in metalloenzymes, a feature central to many of its biological effects.[5][6]

Antibacterial Activity: The Classic Application

The original and most famous application of sulfonamides is in combating bacterial infections. They are synthetic bacteriostatic agents with a broad spectrum against gram-positive and gram-negative bacteria.[7][8]

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogues of PABA and act as competitive inhibitors of DHPS.[1][7][8] By blocking this essential step, they halt the production of folic acid, which is necessary for the synthesis of nucleotides and, consequently, DNA replication and bacterial growth.[8]

Caption: Competitive inhibition of DHPS by sulfonamides.

Structure-Activity Relationships (SAR) for Antibacterial Sulfonamides

Decades of research have established clear SAR principles for antibacterial sulfonamides:

-

The para-amino group (or a group that can be converted to it in vivo) is essential.[9]

-

The amino group must be on the benzene ring, directly opposite the sulfonamide group.

-

Substitution on the sulfonamide nitrogen (the 'R' group in Ar-SO₂NHR) can dramatically alter potency, pharmacokinetic properties, and solubility. Heterocyclic substitutions often yield the most potent compounds.[9]

Experimental Workflow for Assessing Antibacterial Potency

The gold standard for quantifying the in vitro efficacy of a new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).